6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one
CAS No.:
Cat. No.: VC13764012
Molecular Formula: C10H8BrNO
Molecular Weight: 238.08 g/mol
* For research use only. Not for human or veterinary use.
![6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one -](/images/structure/VC13764012.png)
Specification
Molecular Formula | C10H8BrNO |
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Molecular Weight | 238.08 g/mol |
IUPAC Name | 5-bromospiro[2H-isoindole-3,1'-cyclopropane]-1-one |
Standard InChI | InChI=1S/C10H8BrNO/c11-6-1-2-7-8(5-6)10(3-4-10)12-9(7)13/h1-2,5H,3-4H2,(H,12,13) |
Standard InChI Key | ZEGZZUOCSIIKNE-UHFFFAOYSA-N |
SMILES | C1CC12C3=C(C=CC(=C3)Br)C(=O)N2 |
Canonical SMILES | C1CC12C3=C(C=CC(=C3)Br)C(=O)N2 |
Introduction
Nomenclature and Structural Identity
IUPAC Name and Synonyms
The systematic IUPAC name for this compound is 5-bromospiro[2H-isoindole-3,1'-cyclopropane]-1-one, reflecting its spirocyclic architecture . Alternative designations include:
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6'-Bromospiro[cyclopropane-1,1'-isoindolin]-3'-one
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CAS Registry Number: 2241580-81-2
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Supplier Catalog Numbers: 198985 (Ivy Fine Chemicals), MFCD34181712 (PubChem) .
The spiro center at the cyclopropane-indole junction creates a rigid, three-dimensional geometry, while the bromine substituent at the 6' position introduces electronic and steric distinctiveness .
Structural and Electronic Features
Molecular Architecture
The SMILES notation Brc1ccc2c(c1)C1(CC1)NC2=O encodes the compound’s topology: a brominated benzene ring fused to a lactam-bearing cyclopropane . Key features include:
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Spiro Junction: Forces orthogonal alignment of the isoindolinone and cyclopropane planes, reducing steric clashes.
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Bromine Substituent: Electrophilic at the 6' position, enabling Suzuki-Miyaura or Ullmann-type couplings for derivatization.
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Amide Group: Participates in hydrogen bonding, influencing solubility and crystal packing .
Spectroscopic Data
Though experimental NMR or IR spectra are absent in provided sources, PubChem’s 3D conformer model predicts a puckered cyclopropane ring with bond angles near 60°, consistent with strain-induced reactivity .
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